molecular formula C14H19NO4 B12339099 2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid

2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid

Cat. No.: B12339099
M. Wt: 265.30 g/mol
InChI Key: HSYZEEGNWGPVSA-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of the amino acid. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid typically involves the protection of the amino group of the amino acid with a benzyloxycarbonyl group. This can be achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions to prevent the decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, free amino acids, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other organic molecules. The molecular targets and pathways involved include the amino group of the amino acid and the benzyloxycarbonyl protecting group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid is unique due to its specific structure, which provides stability and reactivity in peptide synthesis. The presence of the benzyloxycarbonyl group allows for selective protection and deprotection of the amino group, making it a valuable tool in organic synthesis.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

2,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C14H19NO4/c1-10(2)14(3,12(16)17)15-13(18)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

HSYZEEGNWGPVSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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